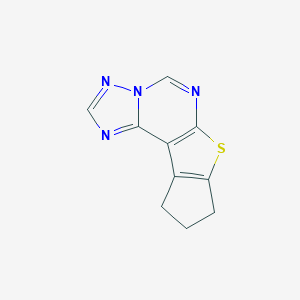![molecular formula C20H14BrN3O2S2 B292498 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292498.png)
3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thieno[2,3-d]pyrimidine derivative, which is known to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one have been studied extensively. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been reported to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its wide range of biological activities. This allows researchers to study the compound in various scientific research applications. However, one of the limitations is the lack of information on the compound's toxicity and potential side effects.
Orientations Futures
There are several future directions for the study of 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent derivatives of the compound with improved biological activities. Another area of interest is the study of the compound's toxicity and potential side effects. Additionally, the compound's potential use in the treatment of neurodegenerative diseases and viral infections warrants further investigation.
Conclusion
In conclusion, 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a novel compound with promising applications in scientific research. The compound's wide range of biological activities and potential use in the treatment of various diseases make it an attractive target for further investigation. However, more research is needed to fully understand the compound's mechanism of action, toxicity, and potential side effects.
Méthodes De Synthèse
The synthesis of 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the condensation of 4-bromoacetophenone with thiourea in the presence of a base to form 2-(4-bromophenyl)-2-thioxoethylamine. This intermediate is then reacted with 2-chloroacetic acid in the presence of a base to form the final product. The reaction scheme is shown below:
Applications De Recherche Scientifique
3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has shown promising results in various scientific research applications. It has been reported to possess anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
Formule moléculaire |
C20H14BrN3O2S2 |
|---|---|
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
3-amino-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14BrN3O2S2/c21-14-8-6-12(7-9-14)16(25)11-27-20-23-18-15(19(26)24(20)22)10-17(28-18)13-4-2-1-3-5-13/h1-10H,11,22H2 |
Clé InChI |
KEBJVZWSVXWMLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)N)SCC(=O)C4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)N)SCC(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide](/img/structure/B292415.png)
![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide](/img/structure/B292418.png)
![4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292420.png)
![4-{5-ethoxy-2-[(1-methylpropylidene)amino]phenyl}-3-iminodihydro-2(3H)-furanone](/img/structure/B292421.png)
![4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone](/img/structure/B292422.png)
![N-[5-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B292424.png)

![4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B292430.png)

![N-(4-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B292432.png)
![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)
![2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292436.png)
![N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)